Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZSQWKDOAHSLN-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373291 | |

| Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181951-92-8 | |

| Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

Abstract: Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a highly specialized amino acid derivative crucial for advanced applications in solid-phase peptide synthesis (SPPS), particularly in drug development and bioconjugation. Its unique structure, featuring an orthogonally protected side chain, provides researchers with a versatile tool for creating complex peptides and introducing functional linkers. This guide elucidates the molecule's structural components, physicochemical properties, and the strategic importance of its dual-protection scheme. It further provides detailed protocols for its incorporation into peptide sequences and subsequent selective deprotection, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Molecular Profile and Structural Elucidation

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a non-standard amino acid building block designed for precision in chemical synthesis. Its utility stems from the careful placement of two distinct protecting groups that can be removed under different chemical conditions, a principle known as orthogonal protection.

Core Components Analysis

The molecule can be deconstructed into three key functional domains:

-

L-phenylalanine Backbone: The fundamental amino acid structure that is incorporated into the growing peptide chain.

-

N-α-Fmoc Group (Fluorenylmethyloxycarbonyl): A base-labile protecting group attached to the alpha-amino nitrogen. This group prevents unwanted polymerization during the coupling of the carboxylic acid end of the molecule. It is reliably cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[][2]

-

4-(tert-butoxycarbonylmethoxy) Side Chain: An ether-linked modification on the phenyl ring. This side chain terminates in a carboxylic acid that is itself protected by an acid-labile tert-butyl (tBu) ester. This feature is central to the molecule's advanced applications, allowing for post-synthesis modification at a specific site.

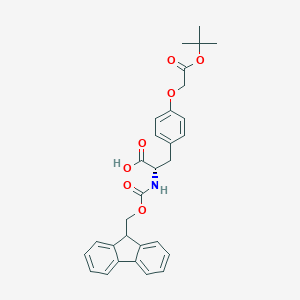

Chemical Structure Diagram

The spatial arrangement of these components is critical to the molecule's function.

Caption: Chemical structure of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.

Physicochemical Properties

A summary of key quantitative data for this compound is essential for experimental design.[3][4][5]

| Property | Value | Source |

| CAS Number | 181951-92-8 | [4][5] |

| Molecular Formula | C₃₀H₃₁NO₇ | [3][4] |

| Molecular Weight | 517.58 g/mol | [3][4] |

| Appearance | White solid/powder | [4] |

| Purity (Typical) | ≥ 98% (HPLC) | [4] |

| Optical Rotation | [α]D²⁰ = -17 ± 4º (c=1 in DMF) | [4] |

| Storage Conditions | 0 - 8 °C | [4] |

The Principle of Orthogonal Protection in SPPS

The primary advantage of this amino acid derivative lies in its orthogonal protection scheme.[][2] In peptide synthesis, "orthogonal" means that different protecting groups can be removed one at a time, in any order, without affecting the others.[6] This selectivity is paramount for complex peptide synthesis and modification.

-

Fmoc Group Removal (Base-Labile): The N-terminal Fmoc group is removed at each cycle of peptide elongation. This is achieved by treating the resin-bound peptide with a mild base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[7] This step exposes the N-terminal amine for coupling with the next Fmoc-protected amino acid.

-

Side-Chain tBu Group Removal (Acid-Labile): The tert-butyl ester on the side chain is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved by strong acids.[2][6] This deprotection is typically performed during the final cleavage of the peptide from the solid-phase resin, using a cocktail containing trifluoroacetic acid (TFA).[7]

This dual-chemistry approach allows for the assembly of the entire peptide backbone while the side-chain functionality remains masked.[] Once the main chain is complete, the side chain can be deprotected to reveal a carboxylic acid, which can then be used for further modifications, such as attaching fluorescent labels, polyethylene glycol (PEG) chains, or linking the peptide to another molecule.[8]

Orthogonal Deprotection Workflow

Caption: Orthogonal deprotection strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine into a peptide sequence follows standard, well-established SPPS protocols. Its primary role is to serve as a building block that introduces a protected functional handle for later use.[4][8]

Experimental Protocol: Incorporation into a Peptide Chain

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the first amino acid has already been coupled and its Fmoc group removed.

- Swell the resin in DMF for 30 minutes.

2. Activation of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine:

- In a separate vessel, dissolve 3-4 equivalents of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine in DMF.

- Add 3-4 equivalents of a coupling agent (e.g., HBTU, HATU, or DIC) and an activator base (e.g., DIPEA or OxymaPure).

- Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

- Drain the DMF from the swollen resin.

- Add the activated amino acid solution to the resin.

- Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

4. Washing:

- Drain the reaction vessel.

- Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with Dichloromethane (DCM), and 3x again with DMF.

5. Confirmation of Coupling (Optional but Recommended):

- Perform a qualitative ninhydrin (Kaiser) or chloranil test. A negative result (e.g., yellow beads for Kaiser test) indicates a successful coupling, as there are no free primary amines remaining. If the test is positive, the coupling step should be repeated.

6. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 5-10 minutes.

- Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

- Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling cycle.

Post-Synthesis Side-Chain Deprotection

After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.

1. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a scavenger used to trap reactive cations generated during deprotection.

2. Cleavage and Deprotection:

- Wash the final, resin-bound peptide with DCM and dry it under a stream of nitrogen.

- Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

- Agitate at room temperature for 2-3 hours.

- During this step, the TFA will cleave the tert-butyl ester on the side chain of the target residue, revealing the free carboxylic acid. It will also cleave other acid-labile side-chain protecting groups (like Boc, Trt) and the linker attaching the peptide to the resin.

3. Peptide Precipitation and Purification:

- Filter the resin and collect the TFA solution containing the cleaved peptide.

- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

- Dry the crude peptide pellet under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Advanced Applications and Strategic Considerations

The true value of this building block is realized in its application beyond simple peptide sequencing. The deprotected side-chain carboxylic acid serves as a versatile chemical handle.

-

Bioconjugation: The side chain can be used to attach the peptide to larger molecules like proteins, antibodies, or nanoparticles.[8] This is often achieved by activating the side-chain carboxyl group and reacting it with an amine on the target molecule.

-

Drug Development: It is a key component in the development of peptide-based drugs, where the side chain can be used to attach solubility-enhancing moieties (like PEG) or linkers for creating antibody-drug conjugates (ADCs).[4][8]

-

Fluorescent Labeling: Reporter molecules, such as fluorophores, can be attached to the side chain to create probes for biological imaging or diagnostic assays.

-

Peptide Cyclization: The side-chain carboxyl group can be used to form a lactam bridge with an N-terminal amine or another side-chain amine, creating a cyclic peptide with potentially enhanced stability and bioactivity.

Conclusion

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is more than a simple amino acid; it is a strategic tool for peptide chemists. Its well-defined orthogonal protection scheme provides a reliable method for introducing a modifiable carboxylic acid functionality into a specific position within a peptide sequence. This capability is indispensable for modern drug discovery, diagnostics, and biomaterials research, enabling the synthesis of highly complex and functional biomolecules with precision and control.

References

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756198, Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Li, B., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]

-

ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]

-

PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]

-

Brankiewicz, J., et al. (2023). Solid-phase peptide synthesis using the Fmoc/tBu strategy. ResearchGate. Retrieved from [Link]

-

Lin, Y.-A., et al. (2012). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved from [Link]

Sources

- 2. peptide.com [peptide.com]

- 3. Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine | C30H31NO7 | CID 2756198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. FMOC-4-(TERT-BUTOXYCARBONYLMETHOXY)-L-PHENYLALANINE | 181951-92-8 [chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

physical and chemical properties of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

An In-depth Technical Guide to Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

Abstract

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a specialized amino acid derivative engineered for advanced applications in solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of its physicochemical properties, core chemical principles, and strategic applications in research and drug development. By featuring an orthogonal protection scheme—a base-labile fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and an acid-labile tert-butoxycarbonylmethyl ether for side-chain protection—this building block offers exceptional versatility. We present detailed, field-proven protocols for its incorporation into peptide sequences, selective deprotection strategies, and final cleavage. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage the unique advantages of this non-canonical amino acid for creating sophisticated peptide architectures with enhanced stability, functionality, or novel pharmacological profiles.

Introduction: The Strategic Advantage of Modified Phenylalanine

In the landscape of peptide-based drug discovery, the rational design of peptide sequences with enhanced properties is paramount. While the 20 proteinogenic amino acids provide a vast chemical space, the incorporation of non-canonical amino acids is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Phenylalanine, with its aromatic side chain, is a frequent participant in crucial hydrophobic and π-stacking interactions that govern peptide structure and receptor binding.[2]

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a derivative of L-tyrosine, where the phenolic hydroxyl group is alkylated with a tert-butyl protected carboxymethyl group. This modification serves two primary purposes:

-

Stable Protection: It provides robust protection of the polar hydroxyl functionality, preventing unwanted side reactions during peptide synthesis.

-

Post-Synthesis Utility: Upon deprotection, the resulting carboxymethoxy group introduces a negative charge and a potential metal chelation site, or serves as a versatile handle for subsequent bioconjugation.[3]

The core of its utility lies in the Fmoc/tBu orthogonal strategy . The Nα-Fmoc group is removed under mild basic conditions (e.g., piperidine), which do not affect the acid-labile tert-butyl (tBu) side-chain protection. Conversely, the side chain is deprotected using strong acid (e.g., trifluoroacetic acid), typically during the final cleavage from the resin.[4] This orthogonality is fundamental to modern SPPS.[3]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis, including accurate weighing, dissolution, and storage.

Chemical Structure

The molecule consists of an L-phenylalanine backbone, an N-terminal Fmoc protecting group, and a 4-(tert-butoxycarbonylmethoxy) substituent on the phenyl ring.

Caption: A standard cycle for one amino acid addition in Fmoc-based SPPS.

Protocol 4: Final Cleavage and Side-Chain Deprotection

Causality: This final step uses a strong acid (TFA) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the tert-butoxycarbonylmethyl group. Scavengers are essential to prevent re-attachment of reactive species to sensitive residues like Trp or Met.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under a high vacuum for at least 2 hours.

-

Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard choice is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Resuspend the pellet in fresh cold ether and repeat the centrifugation/decanting process 2-3 times to remove residual scavengers.

-

Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.

Spectroscopic Characterization (Predicted)

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~7.2-7.9 ppm: Aromatic protons from the Fmoc group and the phenylalanine ring. ~4.6 ppm: Methylene protons (-O-CH₂-COO-) of the side chain. ~4.2-4.4 ppm: Protons from the Fmoc CH and CH₂ groups. ~4.5 ppm: The α-proton of the phenylalanine backbone. ~3.1 ppm: The β-protons of the phenylalanine backbone. ~1.4 ppm: A sharp singlet for the 9 protons of the tert-butyl group. |

| ¹³C NMR | ~171-174 ppm: Carbonyl carbons (carboxylic acid and amide). ~168 ppm: Ester carbonyl of the side chain. ~119-144 ppm: Aromatic carbons of the Fmoc and phenyl rings. ~82 ppm: Quaternary carbon of the tert-butyl group. ~67 ppm: Methylene carbon of the Fmoc group. ~55 ppm: α-carbon of the phenylalanine backbone. ~37 ppm: β-carbon of the phenylalanine backbone. ~28 ppm: Methyl carbons of the tert-butyl group. |

| FT-IR (ATR) | ~3300 cm⁻¹: N-H stretch (amide). ~3000-2850 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1740 cm⁻¹: C=O stretch (tert-butyl ester). ~1690-1710 cm⁻¹: C=O stretch (carboxylic acid and urethane). ~1650 cm⁻¹: C=O stretch (amide I). ~1250 cm⁻¹: C-O stretch (ether). |

| Mass Spec (ESI-) | Expected [M-H]⁻: 516.20 m/z. |

Conclusion and Future Outlook

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a highly valuable, albeit specialized, tool for the peptide chemist. Its true strength lies in its orthogonal protecting group strategy, which integrates seamlessly into the well-established Fmoc/tBu SPPS workflow. B[3]y enabling the site-specific introduction of a protected carboxymethoxy functionality, this reagent opens avenues for designing peptides with tailored properties. The deprotected side chain can enhance hydrophilicity, introduce a specific charge, or act as a conjugation point for reporter tags, imaging agents, or other molecules. As the demand for more complex and functionally diverse peptides continues to grow in therapeutics and materials science, the strategic use of such non-canonical building blocks will be indispensable for innovation.

References

- Aapptec. (n.d.). Fmoc-Tyr(tBu)-OH.

- Chem-Impex International. (n.d.). Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.

- Chem-Impex International. (n.d.). Fmoc-N-Me-Phe(4-COOtBu)-OH.

- BenchChem. (2025). An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Synthesis: The Research Applications of Fmoc-Phe-OH.

- Chem-Impex International. (n.d.). Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine.

- Machado, D., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.

- Vandewyer, P. H., & Smets, G. (1971). Amino acids and peptides. Pharmaceutical Chemistry Journal, 5(7), 383-385.

- BenchChem. (2025). A Comparative Guide to Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Me)-OH in Peptide Synthesis.

- Lee, S., et al. (2018). Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.

- Sigma-Aldrich. (n.d.). N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

Sources

Introduction: A Strategically Modified Tyrosine for Advanced Peptide Synthesis

An In-depth Technical Guide to the Synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

In the landscape of peptide chemistry and drug development, the strategic modification of amino acid side chains is a cornerstone for creating peptides with enhanced stability, solubility, and biological activity. Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine, while named as a phenylalanine derivative, is, in fact, synthesized from L-tyrosine. It is a pivotal building block where the phenolic hydroxyl group of tyrosine is alkylated with a tert-butoxycarbonylmethyl group. This modification provides a robust, acid-labile side-chain protecting group, making it an invaluable asset in Solid-Phase Peptide Synthesis (SPPS).[1][2]

This guide offers a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the causal chemistry behind each step, providing not just a procedure but a framework for understanding and optimizing the synthesis. The protocol is divided into two core stages: the selective alkylation of the L-tyrosine side chain and the subsequent N-terminal protection with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group serves as a base-labile protecting group for the α-amino function, which is fundamental to the orthogonal strategy of modern peptide synthesis.[1][3][4]

Overall Synthetic Strategy

The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a two-stage process. The first stage involves a Williamson ether synthesis to modify the tyrosine side chain. The second stage is the standard N-terminal protection of the resulting amino acid derivative.

Caption: High-level overview of the two-stage synthesis pathway.

Part 1: Synthesis of 4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

This initial stage focuses on the selective alkylation of the phenolic hydroxyl group of L-tyrosine. This transformation is critical as it installs the acid-labile side-chain protecting group.

Principle and Rationale

The core of this reaction is a Williamson ether synthesis. The phenolic hydroxyl group of tyrosine is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of tert-butyl bromoacetate in an SN2 reaction, displacing the bromide and forming the desired ether linkage.

-

Causality of Experimental Choices:

-

Base (Sodium Hydroxide): A strong base like NaOH is required to quantitatively deprotonate the phenolic hydroxyl group (pKa ≈ 10), creating the reactive phenoxide species necessary for nucleophilic attack.[5]

-

Alkylating Agent (tert-butyl bromoacetate): This reagent is chosen to introduce the tert-butoxycarbonylmethyl group. The tert-butyl ester provides steric hindrance and is stable to the basic conditions used in Fmoc deprotection during SPPS but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[6][7]

-

Solvent (Dimethyl Sulfoxide/Water): A polar aprotic solvent like DMSO can be used to facilitate the SN2 reaction.[5] However, an aqueous basic solution is also effective for dissolving the tyrosine salt.

-

Detailed Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 eq) in a 1 M sodium hydroxide (NaOH) solution (2.0-2.2 eq) with gentle warming if necessary.

-

Reagent Addition: Cool the solution to room temperature. To the stirred solution, add tert-butyl bromoacetate (1.0-1.1 eq) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the solution to a pH of approximately 5-6 with a 1 M hydrochloric acid (HCl) solution. This step protonates the carboxyl and amino groups, causing the product to precipitate.

-

Stir the resulting suspension in the ice bath for 1-2 hours to ensure complete precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexane to aid in drying.

-

-

Drying: Dry the isolated solid under vacuum at 40-50°C to a constant weight. The product, 4-(tert-butoxycarbonylmethoxy)-L-phenylalanine, is typically used in the next step without further purification if TLC shows a clean conversion.

Part 2: N-α-Fmoc Protection

With the side chain successfully modified, the final step is to protect the α-amino group with the Fmoc moiety. This prepares the amino acid derivative for direct use in Fmoc-based SPPS.

Principle and Rationale

This step involves the acylation of the primary α-amino group of the intermediate with an activated Fmoc derivative. The amino group acts as a nucleophile, attacking the carbonyl carbon of the Fmoc reagent.

-

Causality of Experimental Choices:

-

Base (Sodium Bicarbonate/Carbonate): A mild base is required to deprotonate the ammonium group of the amino acid, rendering the α-amino group nucleophilic while avoiding saponification of the tert-butyl ester.[8][9]

-

Fmoc Reagent (Fmoc-OSu): N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a highly efficient and commonly used reagent for introducing the Fmoc group.[3][9] It is generally preferred over Fmoc-Cl because it is more stable and the reaction by-product, N-hydroxysuccinimide, is water-soluble and easily removed during work-up.

-

Solvent System (Aqueous/Organic Mixture): A mixture of an organic solvent like dioxane or acetone with water is used to dissolve both the polar amino acid salt and the non-polar Fmoc-OSu reagent, allowing them to react efficiently.[9]

-

Detailed Experimental Protocol

-

Dissolution: Suspend the 4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (1.0 eq) from Part 1 in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate (Na₂CO₃) solution. Stir until a clear solution is obtained.

-

Fmocylation: To the stirred solution, add Fmoc-OSu (1.0-1.05 eq) portion-wise over 30 minutes.

-

Reaction: Let the reaction proceed at room temperature for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Work-up and Purification:

-

Once complete, pour the reaction mixture into a larger volume of cold water.

-

Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. The desired product will precipitate as a white solid.

-

Extract the product into a water-immiscible organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by washing the solid with toluene to remove residual impurities.[10] Dry the final white solid product under vacuum.

Integrated Synthesis and Purification Workflow

Caption: Detailed experimental workflow from starting materials to final product.

Quantitative Data and Characterization

The purity and identity of the final product must be rigorously confirmed before its use in peptide synthesis.

| Parameter | Value | Reference |

| Chemical Name | Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine | [11] |

| CAS Number | 181951-92-8 | [11] |

| Molecular Formula | C₃₀H₃₁NO₇ | [11] |

| Molecular Weight | 517.57 g/mol | [11] |

| Appearance | White to off-white solid | [12] |

| Typical Yield (Overall) | 60-80% | |

| Purity (HPLC) | ≥ 98% | [12] |

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the covalent structure, showing characteristic peaks for the Fmoc group, the amino acid backbone, the aromatic ring, and the newly installed tert-butoxycarbonylmethyl side-chain group.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.

-

Mass Spectrometry (MS): ESI-MS should confirm the calculated molecular weight ([M+H]⁺, [M+Na]⁺).

Conclusion

The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a robust and reproducible process that yields a highly valuable building block for peptide chemists. By understanding the chemical principles behind each step—from the base-mediated phenoxide formation to the nucleophilic attack of the amino group on the Fmoc-donating reagent—researchers can confidently execute and troubleshoot this synthesis. The resulting derivative, with its orthogonal protecting group strategy, enables the creation of complex and therapeutically relevant peptides, serving as a critical tool in the advancement of drug discovery and development.

References

-

The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry. Published online May 15, 2020. Available from: [Link]

-

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine. AOK. Available from: [Link]

-

Fmoc-Tyr(tBu)-OH. CEM Corporation. Available from: [Link]

- Method for preparing Fmoc-Tyr (tBu)-OH. Patsnap.

-

Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

- Protective groups for the hydroxyl group of tyrosine during peptide synthesis. Google Patents.

-

Fmoc / t-Bu Solid Phase Synthesis. Sunresin. Available from: [Link]

- Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine. Google Patents.

-

Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Indian Academy of Sciences. Available from: [Link]

-

Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed. Available from: [Link]

- Alkylation of tyrosine. Google Patents.

-

Formation and synthesis of 3'-t-butyltyrosine. PubMed. Available from: [Link]

-

Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine | Request PDF. ResearchGate. Available from: [Link]

-

Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. ACS Omega. Published online January 26, 2022. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 5. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajpamc.com [ajpamc.com]

- 11. FMOC-4-(TERT-BUTOXYCARBONYLMETHOXY)-L-PHENYLALANINE | 181951-92-8 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (CAS 181951-92-8): Synthesis, Application, and Experimental Data

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Incorporation of Modified Phenylalanine in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency with potentially lower toxicity compared to small molecules. The chemical space of peptides can be vastly expanded through the incorporation of non-canonical amino acids, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (CAS: 181951-92-8), a derivative of L-phenylalanine, is a key building block in this endeavor.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer practical insights into its application. We will delve into its role in Solid-Phase Peptide Synthesis (SPPS), present a detailed case study on its use in the synthesis of potent integrin antagonists, and provide the associated experimental data and protocols. The causality behind experimental choices will be explained, ensuring a thorough understanding for researchers aiming to leverage this versatile building block in their own work.

Physicochemical Properties of N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

A clear understanding of the physicochemical properties of this amino acid derivative is fundamental to its effective use in peptide synthesis.

| Property | Value | Source |

| CAS Number | 181951-92-8 | [1] |

| Molecular Formula | C₃₀H₃₁NO₇ | [1] |

| Molecular Weight | 517.57 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | |

| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, NMP) | |

| Storage | Store at 2-8°C for long-term stability |

Core Application: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine provides temporary protection and is readily cleaved by a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The tert-butoxycarbonyl (Boc) group on the carboxymethyl moiety of the side chain is a more robust protecting group, stable to the basic conditions of Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol: Incorporation of 4-(Carboxymethoxy)phenylalanine into a Peptide Sequence

This protocol outlines a generalized procedure for the incorporation of N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine into a peptide sequence using manual SPPS.

Materials:

-

N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

-

Appropriate solid-phase resin (e.g., Rink Amide resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Reaction vessel with a sintered glass frit

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove residual piperidine.

-

-

Coupling of N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine:

-

In a separate vial, dissolve N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Side-Chain Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the tert-butyl protecting group from the 4-(carboxymethoxy)phenylalanine side chain, as well as other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Case Study: Synthesis and Biological Evaluation of Cyclic RGD Peptides as Integrin Antagonists

The Arg-Gly-Asp (RGD) sequence is a well-established motif for binding to integrin receptors, which are transmembrane proteins involved in cell-cell and cell-extracellular matrix interactions. Overexpression of certain integrins, such as αvβ3 and αvβ5, is associated with tumor growth, angiogenesis, and metastasis. Consequently, RGD-containing peptides that act as integrin antagonists are promising candidates for cancer therapy.

The incorporation of modified amino acids, such as 4-(carboxymethoxy)phenylalanine, into cyclic RGD peptides can significantly impact their binding affinity and selectivity for different integrin subtypes. The carboxymethyl group on the phenyl ring can engage in additional interactions within the receptor binding pocket, potentially enhancing potency.

A patent by Kessler et al. describes the synthesis of a series of cyclic RGD peptides incorporating Fmoc-L-Phe(4-CH2CO2tBu)-OH (CAS 181951-92-8). The biological activity of these peptides was evaluated in competitive binding assays against various integrin subtypes.

Quantitative Data: In Vitro Integrin Binding Affinity

The following table summarizes the IC₅₀ values for a representative cyclic RGD peptide containing 4-(carboxymethoxy)phenylalanine.

| Compound | αvβ3 IC₅₀ (nM) | αvβ5 IC₅₀ (nM) | αIIbβ3 IC₅₀ (nM) |

| c(RGDf(4-CH₂COOH)K) | 1.8 | 120 | 1000 |

Data extracted from patent literature. c(RGDf(4-CH₂COOH)K) represents a cyclic peptide containing Arginine, Glycine, Aspartic acid, 4-(carboxymethoxy)phenylalanine, and Lysine.

The data indicates that the incorporation of 4-(carboxymethoxy)phenylalanine results in a highly potent and selective antagonist for the αvβ3 integrin, with an IC₅₀ value in the low nanomolar range. The selectivity for αvβ3 over αvβ5 and αIIbβ3 is a desirable characteristic for targeted cancer therapy, as αIIbβ3 is primarily found on platelets and its inhibition can lead to bleeding complications.

Biological Significance and Signaling Pathway

The high affinity and selectivity of RGD peptides containing 4-(carboxymethoxy)phenylalanine for αvβ3 integrin highlight the therapeutic potential of this modification. By blocking the binding of natural ligands, such as vitronectin and fibronectin, to αvβ3 integrin on tumor and endothelial cells, these peptides can inhibit key signaling pathways involved in cell survival, proliferation, and migration.

Integrin-mediated signaling is complex and involves the recruitment of various intracellular proteins to the cytoplasmic tails of the integrin subunits upon ligand binding. This leads to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn trigger downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for promoting cell growth and survival. By antagonizing integrin binding, the synthesized peptides can effectively disrupt these pro-tumorigenic signals.

Figure 2: Simplified integrin signaling pathway and the inhibitory action of the RGD peptide.

Conclusion and Future Perspectives

N-Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a valuable tool for medicinal chemists and peptide scientists seeking to enhance the biological properties of peptide-based therapeutics. As demonstrated in the case study of cyclic RGD peptides, the incorporation of the 4-(carboxymethoxy)phenylalanine residue can lead to a significant improvement in binding affinity and selectivity for specific disease targets.

The detailed experimental protocol and the understanding of the underlying biological pathways provide a solid foundation for researchers to design and synthesize novel peptide candidates with improved therapeutic profiles. Future research in this area may focus on further exploring the structure-activity relationships of peptides containing this and other modified amino acids, as well as optimizing their pharmacokinetic properties for clinical development. The continued exploration of such building blocks will undoubtedly pave the way for the next generation of highly targeted and effective peptide drugs.

References

- Kessler, H., et al.

-

PubChem. (n.d.). Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine molecular weight and formula

An In-Depth Technical Guide to Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine: A Key Building Block in Modern Peptide Synthesis

Executive Summary

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a specialized amino acid derivative that has become an invaluable tool for researchers, chemists, and drug development professionals. Its unique structure, featuring the base-labile N-α-Fmoc protecting group and an acid-labile tert-butyl ester on a carboxymethoxy side-chain, makes it ideally suited for Solid-Phase Peptide Synthesis (SPPS) utilizing orthogonal protection strategies. This guide provides a comprehensive overview of its chemical properties, its strategic role in peptide chemistry, detailed experimental protocols for its application, and its significance in the development of novel peptide-based therapeutics.

Core Chemical Properties and Structure

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine, also known as Fmoc-L-Phe(4-OCH₂COOtBu)-OH, is a phenylalanine derivative where the para position of the phenyl ring is modified with a tert-butoxycarbonylmethoxy group. This modification, combined with the N-terminal Fmoc group, provides precise control during the stepwise assembly of peptide chains.

-

L-Phenylalanine Backbone : The core amino acid structure that is incorporated into the growing polypeptide chain.

-

N-α-Fmoc Group (9-Fluorenylmethoxycarbonyl) : This is a crucial protecting group for the alpha-amino function. Its primary advantage is its lability to basic conditions (e.g., piperidine), while remaining stable to the acidic conditions used to remove side-chain protecting groups. This orthogonality is the foundation of the most widely used SPPS strategy.[1][2] The Fmoc group's strong UV absorbance also allows for real-time monitoring of the deprotection step, enabling precise reaction control.[1]

-

4-(tert-butoxycarbonylmethoxy) Side-Chain : This modification serves a dual purpose. Firstly, it modifies the phenolic hydroxyl group of what would be tyrosine, preventing potential side reactions. Secondly, it introduces a protected carboxylic acid functionality via a flexible ether linkage. The tert-butyl (tBu) ester is stable to the basic conditions used for Fmoc removal but is readily cleaved with moderately strong acids like trifluoroacetic acid (TFA).[1] This allows for selective deprotection at the final cleavage stage. The unique side-chain can enhance the compound's reactivity and compatibility with various coupling reagents, streamlining the synthesis process.[3]

Chemical Structure Diagram

Caption: Chemical structure of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₁NO₇ | [3][4][5] |

| Molecular Weight | 517.58 g/mol | [3] |

| CAS Number | 181951-92-8 | [3][4] |

| Appearance | White solid/powder | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

| Synonyms | Fmoc-4-(tert-butoxycarbonylmethoxy)-L-Phe-OH, Fmoc-4-(Boc-methoxy)-L-phenylalanine | [3][5] |

The Strategic Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS, a technique that revolutionized the synthesis of peptides for research and pharmaceutical development.[3][6] The success of this methodology hinges on an orthogonal protection scheme, where the temporary N-α-protecting group and the permanent side-chain protecting groups can be removed under different, non-interfering conditions.

The Fmoc/tBu strategy is the cornerstone of this process.[1]

-

N-α-Fmoc Deprotection : The Fmoc group is removed with a secondary amine base, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This reaction is fast and efficient, regenerating the free amine required for the next coupling step.

-

Side-Chain Protection : The tert-butyl ester on the side chain is completely stable to piperidine. It is only removed during the final step of the synthesis, which uses a strong acid like TFA. This ensures the side-chain's reactive carboxyl group does not interfere during chain elongation.

SPPS Workflow: Fmoc Deprotection and Coupling Cycle

Caption: The iterative cycle of deprotection and coupling in Fmoc-based SPPS.

Practical Application & Experimental Protocols

The following protocols are generalized and should be optimized based on the specific peptide sequence, resin, and synthesis scale.

Protocol 3.1: Incorporation into a Peptide Sequence (0.1 mmol Scale)

This protocol outlines a standard automated procedure for a single coupling cycle.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide)

-

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

-

Deprotection Solution : 20% (v/v) piperidine in DMF

-

Activation Reagents : 0.5 M HBTU/HOBt in DMF, or equivalent (e.g., HATU, HCTU)

-

Base : 2 M N,N-Diisopropylethylamine (DIPEA) in NMP

-

Solvents : HPLC-grade DMF, Dichloromethane (DCM)

Methodology:

-

Resin Swelling : Place the resin in the reaction vessel. Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes, and finally in DMF for 30 minutes. Drain the solvent.

-

Fmoc Deprotection :

-

Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

-

Add fresh deprotection solution and agitate for an additional 10-15 minutes. Drain.

-

-

Washing : Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Activation & Coupling :

-

In a separate vessel, dissolve 4 equivalents of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine and 4 equivalents of activation reagent (HBTU/HOBt) in DMF.

-

Add 8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate at room temperature for 45-90 minutes.

-

-

Monitoring : Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step may be repeated.

-

Final Wash : Wash the resin with DMF (3 cycles) followed by DCM (3 cycles) to prepare for the next cycle or final cleavage.

Protocol 3.2: Side-Chain Deprotection and Global Cleavage

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail : TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

Methodology:

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage :

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 2-3 hours. The tBu group on the side chain and the linker attaching the peptide to the resin will be cleaved during this step.

-

-

Peptide Precipitation :

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Concentrate the TFA solution under reduced pressure.

-

Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

-

-

Isolation and Purification :

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with fresh cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

-

Applications in Drug Development and Research

The incorporation of non-canonical amino acids like Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a key strategy in modern drug design.[3]

-

Modulation of Physicochemical Properties : The carboxymethoxy group can be deprotected to yield a free carboxylic acid. This introduces a negative charge at physiological pH, which can be used to enhance solubility, modulate isoelectric point, or create a site for bioconjugation.[7]

-

Enhanced Stability : Modifying the phenylalanine ring can increase the metabolic stability of the resulting peptide by sterically hindering enzymatic degradation by proteases.[8]

-

Structural Scaffolding : The flexible side chain can influence the peptide's three-dimensional conformation, which is critical for its interaction with biological targets like receptors or enzymes. This allows for fine-tuning of binding affinity and selectivity.

-

Peptide-Based Drug Development : This building block is utilized in the synthesis of peptide drug candidates for targeted therapies, which often offer higher specificity and lower side effects compared to small molecule drugs.[3]

Conclusion

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a highly versatile and enabling reagent in the field of peptide chemistry. Its well-defined role in the orthogonal Fmoc/tBu SPPS strategy, coupled with the unique properties conferred by its side-chain, provides chemists with a powerful tool for synthesizing complex and therapeutically relevant peptides. A thorough understanding of its chemical characteristics and optimized handling in experimental protocols is key to leveraging its full potential in advancing peptide-based research and drug discovery.

References

-

PubChem. (n.d.). Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine. Retrieved from PubChem website. [Link]

-

Iris Biotech. (n.d.). Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine. Retrieved from Iris Biotech website. [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from Sunresin website. [Link]

Sources

- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 2. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-4-(TERT-BUTOXYCARBONYLMETHOXY)-L-PHENYLALANINE | 181951-92-8 [chemicalbook.com]

- 5. Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine | C30H31NO7 | CID 2756198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group

<

Abstract

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the predominant methodology for the chemical synthesis of peptides, underpinning significant advancements in proteomics, drug discovery, and biomaterials science.[1][] This guide provides a comprehensive technical overview of the Fmoc group's central role in SPPS. We will delve into the core principles of Fmoc chemistry, including its orthogonal nature, the mechanism of deprotection, and the practical advantages that have led to its widespread adoption over traditional methods like the Boc/Benzyl approach.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and troubleshooting strategies to enable the successful synthesis of peptides with high purity and yield.

Introduction: The Imperative for Protection in Peptide Synthesis

The synthesis of a peptide is a feat of controlled chemical construction. The fundamental challenge lies in forming a specific sequence of amide (peptide) bonds between amino acids, each of which possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group.[4] To prevent uncontrolled polymerization and the formation of undesired side-products, a strategy of temporary protection is essential.[5] A protecting group for the α-amino group must be robust enough to withstand the conditions of peptide bond formation (coupling) but readily removable under conditions that do not affect the nascent peptide chain or other protecting groups on the amino acid side chains.[5][6]

The development of the Fmoc protecting group by Carpino and Han in the 1970s, and its subsequent application to SPPS by Atherton and Sheppard, represented a paradigm shift in the field.[4][6] Fmoc chemistry offers a milder and more versatile alternative to the older tert-butyloxycarbonyl (Boc) strategy, which relies on harsh acidic conditions for deprotection.[6][]

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is an iterative process performed on an insoluble polymer support, or resin. The peptide is assembled in a C-terminal to N-terminal direction through a repeated cycle of deprotection and coupling steps.[1][8] The elegance of this strategy lies in its orthogonality: the temporary Nα-Fmoc protecting group is base-labile, while the "permanent" side-chain protecting groups are acid-labile.[9][10] This allows for the selective removal of the Fmoc group at each step without disturbing the side-chain protection, which is only removed during the final cleavage of the peptide from the resin.[10][11]

The general workflow of a single cycle in Fmoc-SPPS can be summarized as follows:

-

Resin Selection and Swelling : The synthesis begins with a solid support, typically a polystyrene-based resin functionalized with a linker.[12] The choice of resin and linker determines the C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide).[12][13] The resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to allow for efficient diffusion of reagents.[1]

-

Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed using a mild base, most commonly a 20% solution of piperidine in DMF.[12][14] This reaction proceeds via a β-elimination mechanism, liberating a free N-terminal amine.[1][9]

-

Washing : After deprotection, the resin is thoroughly washed to remove excess piperidine and the dibenzofulvene-piperidine adduct byproduct.

-

Coupling : The next Fmoc-protected amino acid is "activated" and coupled to the newly freed N-terminal amine of the resin-bound peptide to form a new peptide bond.[1]

-

Washing : The resin is washed again to remove excess reagents and byproducts, completing the cycle.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid, typically trifluoroacetic acid (TFA), to cleave the peptide from the support and simultaneously remove the side-chain protecting groups.[4][12]

The Chemistry of Fmoc Deprotection

The lability of the Fmoc group to basic conditions is the cornerstone of this synthetic strategy. The deprotection is a two-step process initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[9][15] This is followed by a β-elimination that releases the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.[9][16] The excess secondary amine in the deprotection solution then acts as a scavenger, trapping the DBF to form a stable adduct that is washed away.[16][17]

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.[1]

Experimental Protocols and Methodologies

A self-validating system relies on robust and well-defined protocols. The following sections provide step-by-step methodologies for the key stages of Fmoc-SPPS.

Standard Fmoc-SPPS Cycle Protocol (Manual Synthesis)

This protocol is for a standard 0.1 mmol scale synthesis.

-

Resin Swelling :

-

Fmoc Deprotection :

-

Washing :

-

Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine and the fulvene adduct.[13]

-

-

Amino Acid Coupling :

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HCTU (0.95 equivalents relative to the amino acid) in DMF.[13]

-

Add an activation base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid).

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[12] The completion of the reaction can be monitored using a colorimetric test like the Kaiser test or TNBS test.

-

-

Washing :

-

Wash the resin with DMF (3 times) and DCM (3 times) and then dry for the next cycle.

-

This entire sequence represents the addition of one amino acid. The process is repeated for each amino acid in the desired peptide sequence.

Caption: The iterative workflow of the Fmoc-SPPS cycle.

Final Cleavage and Deprotection

Once the peptide chain assembly is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed.

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1] Scavengers like water, TIS, and EDT are crucial to trap the reactive carbocations generated from the cleavage of side-chain protecting groups, preventing side reactions.

-

Cleavage Reaction : Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[1]

-

Incubation : Agitate the mixture at room temperature for 2-4 hours.[1]

-

Peptide Precipitation : Filter the resin and collect the filtrate into a cold tube of diethyl ether. The crude peptide will precipitate.[1]

-

Purification : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages of the Fmoc Strategy: A Comparative Analysis

The dominance of Fmoc chemistry in modern peptide synthesis is due to several key advantages over the traditional Boc method.[1][6]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection | Mildly basic (e.g., 20% Piperidine/DMF)[3] | Strongly acidic (e.g., neat TFA)[] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[10] | Very strong acid-labile (e.g., Bzl)[3] |

| Final Cleavage | Strong acid (e.g., TFA cocktail)[12] | Very strong, hazardous acid (e.g., liquid HF)[3][6] |

| Orthogonality | True orthogonality between base-labile Nα- and acid-labile side-chain groups.[6][19] | Quasi-orthogonal; relies on differential acid lability.[5] |

| Compatibility | Excellent for post-translationally modified (PTM) peptides (e.g., phosphorylated, glycosylated).[20] | Harsher conditions can degrade many PTMs.[20] |

| Automation | Easily automated; non-corrosive reagents.[20] | Requires specialized equipment to handle corrosive HF.[6] |

| Monitoring | Fmoc cleavage can be monitored by UV spectroscopy of the fulvene byproduct.[9] | No straightforward real-time monitoring. |

The milder conditions of the Fmoc strategy are particularly crucial for the synthesis of long peptides and those containing sensitive residues or modifications that would not survive the repeated acid treatments of the Boc protocol.[][20]

Field-Proven Insights: Troubleshooting Common Side Reactions

While robust, Fmoc-SPPS is not without its challenges. Understanding and mitigating potential side reactions is critical for success.

-

Aspartimide Formation : This is one of the most significant side reactions in Fmoc chemistry.[20] Peptides containing aspartic acid (Asp) are prone to base-catalyzed intramolecular cyclization, especially when followed by a sterically unhindered residue like glycine (Gly).[1][21] This can lead to racemization and the formation of β- and α-piperidide adducts.[21][22]

-

Aggregation : As the peptide chain elongates, intermolecular hydrogen bonding can cause the peptide-resin to aggregate, hindering reagent access and leading to incomplete deprotection and coupling.[1][22] This is particularly common with hydrophobic sequences.

-

Mitigation : Strategies include using specialized "difficult sequence" resins (e.g., PEG-based resins), incorporating backbone-disrupting elements like pseudoprolines or Dmb-protected dipeptides, using chaotropic salts, or performing the synthesis at elevated temperatures (e.g., with microwave assistance).[22][24][25]

-

-

Diketopiperazine Formation : At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin.[1] This is especially prevalent when proline is the second amino acid.[22]

-

Mitigation : Couple the third amino acid immediately after deprotecting the second, or use sterically hindered resins like 2-chlorotrityl chloride resin, which suppresses the cyclization.[22]

-

-

Racemization : The activation step can lead to the loss of stereochemical integrity, particularly for residues like cysteine (Cys) and histidine (His).

Conclusion

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is more than just a chemical moiety; it is the linchpin of modern solid-phase peptide synthesis. Its unique base lability, combined with a system of orthogonal, acid-labile side-chain protecting groups, provides a mild, versatile, and highly efficient strategy for constructing complex peptides.[6][10] The ability to automate the process and synthesize sensitive, modified peptides has propelled research in countless areas of science and medicine.[20] By understanding the core chemical principles, adhering to validated protocols, and being aware of potential side reactions and their mitigation strategies, researchers can effectively harness the power of Fmoc chemistry to achieve their synthetic goals.

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Available at: [Link]

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link]

-

Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. Available at: [Link]

-

Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Available at: [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Available at: [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50. Available at: [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules (Basel, Switzerland), 25(19), 4499. Available at: [Link]

-

LifeTein®. (n.d.). Basic Peptides synthesis introduction. Available at: [Link]

-

Brimble, M. A., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & biomolecular chemistry, 11(35), 5829–5837. Available at: [Link]

-

ResearchGate. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

-

ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Available at: [Link]

-

Jørgensen, M., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13959–13968. Available at: [Link]

-

Kumar, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. The Journal of organic chemistry, 89(2), 1184–1190. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(19), 4499. Available at: [Link]

-

Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In: Fmoc Solid Phase Peptide Synthesis. Springer. Available at: [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(3), 859–866. Available at: [Link]

-

Thomas, A. W., & Bode, J. W. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie (International ed. in English), 61(2), e202111422. Available at: [Link]

-

ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]

-

ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),.... Available at: [Link]

-

ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. genscript.com [genscript.com]

- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 18. peptide.com [peptide.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 26. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

Introduction: The Strategic Role of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine in Advanced Peptide Design

An In-Depth Technical Guide to Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine: Supplier Analysis and Purity Verification for Peptide Synthesis

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a non-canonical amino acid derivative of significant interest in peptide chemistry and drug development. Its unique structure features a standard L-phenylalanine core, modified at the para position of the phenyl ring with a tert-butoxycarbonylmethoxy group. This modification serves as a masked carboxylic acid, which, after cleavage of the tert-butyl ester, can be used for subsequent chemical modifications such as cyclization, branching, or conjugation to other molecules.

The Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine makes it directly compatible with the most common solid-phase peptide synthesis (SPPS) strategies. The purity of this building block is of paramount importance; impurities can lead to deletion sequences, side-reactions, and difficulty in the purification of the final peptide, ultimately compromising the integrity and biological activity of the target molecule. This guide provides a detailed overview of commercially available sources for this reagent, an analysis of typical purity specifications, and protocols for independent verification in a research setting.

Supplier Landscape and Purity Specifications

The procurement of high-purity amino acid derivatives is the foundational step for successful peptide synthesis. The quality of the final peptide is directly correlated with the quality of the starting materials. Below is a comparative analysis of leading suppliers offering Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.

| Supplier | Product Number | Stated Purity | Analytical Methods Cited |

| BroadPharm | BP-20603 | ≥98.0% | HPLC, NMR, MS |

| Chem-Impex International | 03378 | >98% (TLC, HPLC) | TLC, HPLC, NMR |

| Combi-Blocks | QA-7930 | 95% | Not specified on product page |

| Advanced ChemTech | F6286 | >97% | Not specified on product page |

Note: Purity and availability are subject to batch-to-batch variability and should always be confirmed with the supplier at the time of purchase. A Certificate of Analysis (CoA) should be requested for mission-critical applications.

Workflow for Independent Quality Control and Purity Verification

While suppliers provide a Certificate of Analysis, it is often prudent for researchers, particularly in a GMP or drug development environment, to perform independent verification. This ensures the material's integrity after shipping and handling and confirms its suitability for the intended synthesis.

Caption: Independent quality control workflow for verifying the purity and identity of the amino acid derivative.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Fmoc-amino acids. It separates the main compound from any related impurities, such as diastereomers, deletion products, or hydrolysis products.

-

System Preparation :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Column Temperature : 30 °C.

-

-

Sample Preparation :

-

Accurately weigh ~1 mg of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.

-

Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

-

-

Analysis :

-

Inject 5-10 µL of the sample solution.

-

Run a linear gradient elution, for example:

-

0-5 min: 20% B

-

5-25 min: 20% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected at 265 nm. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound by verifying its molecular weight.

-

Method : Electrospray Ionization (ESI) is typically used. The sample can be analyzed in either positive or negative ion mode.

-

Sample Preparation : Dilute the HPLC stock solution 1:100 in the mobile phase.

-

Expected Mass : The monoisotopic mass of the neutral molecule (C₃₁H₃₃NO₆) is 515.23 g/mol .

-

In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 516.2.

-

Adducts with sodium [M+Na]⁺ (m/z 538.2) or potassium [M+K]⁺ (m/z 554.2) are also common.

-